Venadaparib is a novel compound classified as a poly (ADP-ribose) polymerase inhibitor, primarily developed for the treatment of cancers characterized by defects in DNA repair mechanisms. This compound is particularly notable for its selective inhibition of poly (ADP-ribose) polymerase enzymes, which play a crucial role in the cellular response to DNA damage. Venadaparib is under investigation for oral administration in patients with various malignancies, especially those with genetic vulnerabilities such as BRCA1 and BRCA2 mutations .
Venadaparib, also known by its developmental code IDX-1197, is synthesized as a selective inhibitor of poly (ADP-ribose) polymerases 1 and 2. Its chemical structure allows it to effectively target these enzymes, which are integral to the repair of single-strand breaks in DNA. The compound has been shown to possess improved physicochemical properties compared to other inhibitors in its class, making it a promising candidate for cancer therapy .
The synthesis of venadaparib involves multi-step organic reactions that are detailed in various patent applications. The process typically includes the formation of key intermediates followed by coupling reactions to create the final product. Specific synthetic pathways have been described in scientific literature, highlighting the use of specific reagents and conditions that optimize yield and purity.
For example, one reported method involves the use of specific solvents and temperatures to facilitate reactions between starting materials, leading to the formation of venadaparib with high efficiency . The synthesis is characterized by careful monitoring of reaction conditions such as pH and temperature to ensure optimal outcomes.
Venadaparib's molecular formula is CHNOS, with a molecular weight of approximately 357.43 g/mol. The compound features a unique arrangement that includes a pyridazine ring and a sulfonamide group, contributing to its biological activity as a PARP inhibitor. The structural configuration allows for effective binding to the active sites of poly (ADP-ribose) polymerases .
Venadaparib primarily engages in chemical reactions that inhibit the activity of poly (ADP-ribose) polymerases. The inhibition mechanism involves competitive binding at the enzyme's active site, preventing the repair of single-strand breaks in DNA. This leads to the accumulation of DNA damage, particularly in cancer cells deficient in homologous recombination repair pathways.
In vitro assays have demonstrated that venadaparib effectively inhibits PARP enzymes at low concentrations (IC50 values around 1-2 nM), showcasing its potency compared to other inhibitors . Furthermore, studies indicate that venadaparib exhibits a higher selectivity for PARP-1 over PARP-2, which may translate into reduced side effects associated with broader PARP inhibition .
The mechanism by which venadaparib exerts its therapeutic effects is rooted in its ability to trap poly (ADP-ribose) polymerase enzymes on DNA at sites of damage. This trapping creates physical barriers during DNA replication, leading to double-strand breaks when replication forks collide with these trapped enzymes.
This process induces synthetic lethality in cancer cells that are already compromised due to mutations in BRCA genes or other homologous recombination repair deficiencies. As such, venadaparib selectively targets these vulnerable cancer cells while sparing normal cells that possess intact DNA repair mechanisms .
These properties suggest that venadaparib can be effectively formulated for therapeutic use while maintaining stability under physiological conditions .
Venadaparib's primary application lies within oncology as a therapeutic agent targeting cancers with defective DNA repair pathways. It is being investigated for use against various solid tumors, including breast and ovarian cancers associated with BRCA mutations. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to existing therapies.
Additionally, venadaparib is being studied for potential applications beyond oncology, including its role in combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutics by exploiting the vulnerabilities created by DNA damage response inhibition .
Venadaparib (IDX-1197) inhibits PARP-1 and PARP-2 by competitively binding to the catalytic NAD⁺-binding site, leveraging its bicyclic lactam amide structure to form critical interactions. Molecular docking simulations using the PARP-1/olaparib co-crystal structure (PDB ID: 5DS3) reveal that venadaparib’s fluorophenyl group engages in π-stacking with Tyr896 and Tyr907 in the PARP-1 hydrophobic pocket, while its carbonyl oxygen forms a hydrogen bond with Ser904. Additionally, its protonated nitrogen interacts with the conserved Gly863 residue, stabilizing the ADP-ribose moiety recognition loop (residues 859–864) [1] [5]. These interactions result in a binding affinity (IC₅₀) of 1.4 nM for PARP-1 and 1.0 nM for PARP-2, surpassing olaparib’s affinity by 2.4-fold [1] [8].
Table 1: Key Molecular Interactions of Venadaparib with PARP-1
Residue | Interaction Type | Functional Role |
---|---|---|
Tyr896 | π-Stacking | Stabilizes hydrophobic core |
Tyr907 | π-Stacking | Enhances ligand orientation |
Ser904 | Hydrogen bond | Anchors catalytic domain |
Gly863 | Ionic bond | Maintains ADP-ribose loop conformation |
This binding mode allosterically disrupts PARP-1’s auto-PARylation capacity, preventing enzyme dissociation from DNA lesions and trapping PARP-DNA complexes [1].
Venadaparib exhibits high selectivity for PARP-1/2 over other PARP family enzymes, a key determinant of its reduced off-target toxicity. In enzymatic assays against 13 PARP isoforms, venadaparib’s IC₅₀ values exceeded 1,000 nM for PARP-3, tankyrase-1 (PARP-5A), and tankyrase-2 (PARP-5B), demonstrating >700-fold selectivity for PARP-1/2 [1] [3]. Notably, its inhibition constant (Kᵢ) for PARP-3 was 5,400 nM, contrasting sharply with olaparib’s moderate PARP-3 inhibition (Kᵢ = 180 nM) [1] [9]. This selectivity arises from venadaparib’s rigid molecular scaffold, which sterically clashes with the wider catalytic cleft of tankyrases [3] [8].
Table 2: Selectivity Profile of Venadaparib Across PARP Enzymes
PARP Isoform | Venadaparib IC₅₀ (nM) | Olaparib IC₅₀ (nM) | Primary Function |
---|---|---|---|
PARP-1 | 1.4 | 3.5 | DNA single-strand break repair |
PARP-2 | 1.0 | 2.8 | Base excision repair |
PARP-3 | >1,000 | 180 | Mitotic integrity |
Tankyrase-1 (PARP-5A) | >1,000 | 300 | Telomere maintenance |
PARP-6 | >1,000 | 450 | Cell cycle control |
This specificity minimizes interference with non-homologous end joining (PARP-3) and Wnt/β-catenin signaling (tankyrases), pathways linked to hematologic and gastrointestinal toxicities [3] [9].
PARP trapping—the stabilization of PARP-DNA complexes at damage sites—is a critical cytotoxic mechanism. Venadaparib demonstrates balanced trapping potency relative to clinical-stage inhibitors. In vitro PARP trapping assays using recombinant PARP-1 show venadaparib’s half-maximal trapping concentration (EC₅₀) is 2.1 nM, positioning it between talazoparib (EC₅₀ = 0.3 nM) and olaparib (EC₅₀ = 5.8 nM) [1] [3]. This is quantified via fluorescent assays measuring PARP-1 retention on DNA substrates after inhibitor treatment [1] [3].
Table 3: PARP Trapping Efficiency of Clinical PARP Inhibitors
PARP Inhibitor | Trapping EC₅₀ (nM) | Catalytic Inhibition IC₅₀ (nM) | Therapeutic Index |
---|---|---|---|
Venadaparib | 2.1 | 1.4 (PARP-1) | High |
Talazoparib | 0.3 | 0.6 | Narrow |
Olaparib | 5.8 | 3.5 | Moderate |
Veliparib | 28.5 | 120 | Low |
Mechanistically, venadaparib’s moderate trapping reduces replication stress in non-malignant cells. In BRCA1-mutated HCC1569 breast cancer cells, venadaparib induced 53BP1 foci (marking unrepaired double-strand breaks) at 10 nM, comparable to talazoparib but with lower cytotoxicity in wild-type cells [1] [3]. Repair pathways for trapped complexes require polymerase β and FEN1, as shown in DT40 cell models [3]. This differential trapping explains venadaparib’s wider therapeutic index in xenograft models [1] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4